molecular formula C18H23N3O2 B14679016 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- CAS No. 32165-32-5

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl-

Katalognummer: B14679016
CAS-Nummer: 32165-32-5
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: KBDVESKWMHEDPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenylhydrazine with a suitable diketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to yield the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dimethyl-2-(2-morpholinoethyl)-6-phenylpyridazine
  • 4,5-Dimethyl-2-(2-piperidinoethyl)-6-phenylpyridazinone
  • 4,5-Dimethyl-2-(2-pyrrolidinoethyl)-6-phenylpyridazinone

Uniqueness

3(2H)-Pyridazinone, 4,5-dimethyl-2-(2-morpholinoethyl)-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

32165-32-5

Molekularformel

C18H23N3O2

Molekulargewicht

313.4 g/mol

IUPAC-Name

4,5-dimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C18H23N3O2/c1-14-15(2)18(22)21(9-8-20-10-12-23-13-11-20)19-17(14)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3

InChI-Schlüssel

KBDVESKWMHEDPT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N=C1C2=CC=CC=C2)CCN3CCOCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.